molecular formula C19H17N3O3S B2934322 7-methyl-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105229-30-8

7-methyl-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2934322
CAS RN: 1105229-30-8
M. Wt: 367.42
InChI Key: VINWUJFCHJRJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Scientific Research Applications

Analgesic Agent Development

The structural similarity of the compound to known analgesic agents suggests it could be used in the development of new pain relief medications. Derivatives of dihydropyrimidines, which share a similar sulfanyl group, have been synthesized and evaluated for their analgesic properties . This indicates that our compound could also be investigated for its potential to act on biological pathways related to pain perception.

Anti-Inflammatory Research

Compounds with a methylsulfanyl phenyl group have been shown to exhibit COX-2 inhibitory activity . COX-2 is an enzyme that plays a significant role in inflammation and pain. Therefore, this compound could be valuable in researching new anti-inflammatory drugs, particularly those targeting COX-2 activity.

Organic Synthesis Building Blocks

The methylsulfanyl group is a functional moiety that can be used in various organic synthesis reactions. It can act as a building block for synthesizing more complex molecules, potentially serving as an intermediate in the synthesis of pharmaceuticals or other organic compounds .

Catalysis

The compound’s structure suggests potential utility in catalysis, particularly in reactions involving sulfur-containing molecules. It could be studied as a catalyst or a catalyst precursor in processes such as protodeboronation of pinacol boronic esters .

Mechanism of Action

properties

IUPAC Name

7-methyl-4-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-12-3-8-15-16(9-12)24-11-18(23)22(15)10-17-20-19(21-25-17)13-4-6-14(26-2)7-5-13/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINWUJFCHJRJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

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